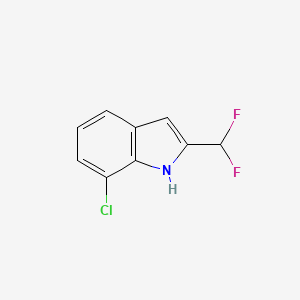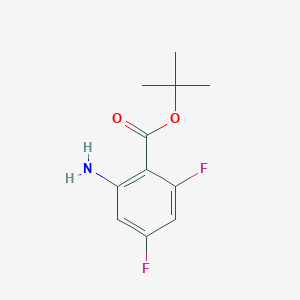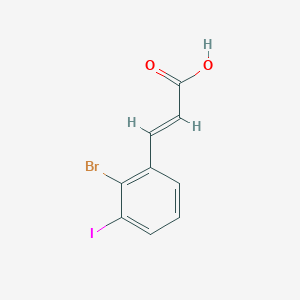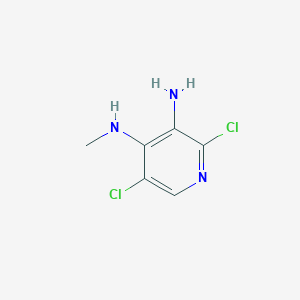
1,1-Difluoro-2,2-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Difluoro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Difluoro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid and other oxidation products.
Reduction: Reduction reactions can yield difluoroethanol and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include difluoroacetic acid, difluoroethanol, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1-Difluoro-2,2-dimethoxyethane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-difluoro-2,2-dimethoxyethane involves its interactions with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as its role as a solvent or reagent in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Difluoroethane: A simpler analog with similar fluorine content but lacking the methoxy groups.
1,1,1-Trifluoro-2,2-dimethoxyethane: A related compound with an additional fluorine atom.
1,2-Dimethoxyethane: A non-fluorinated analog with similar ether functionality.
Uniqueness
1,1-Difluoro-2,2-dimethoxyethane is unique due to its combination of fluorine and methoxy groups, which confer distinct chemical properties such as increased reactivity and stability. This makes it valuable in applications where these properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C4H8F2O2 |
|---|---|
Peso molecular |
126.10 g/mol |
Nombre IUPAC |
1,1-difluoro-2,2-dimethoxyethane |
InChI |
InChI=1S/C4H8F2O2/c1-7-4(8-2)3(5)6/h3-4H,1-2H3 |
Clave InChI |
BNGANSSGBJAGIW-UHFFFAOYSA-N |
SMILES canónico |
COC(C(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
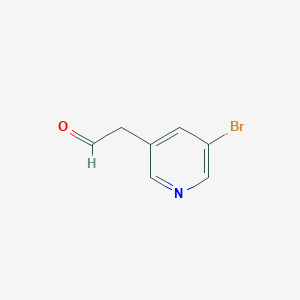

![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)

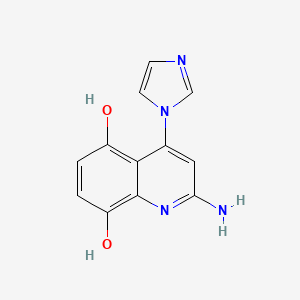
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
